molecular formula C14H21N B1366543 4-(4-Ethyl-benzyl)-piperidine CAS No. 781595-51-5

4-(4-Ethyl-benzyl)-piperidine

Cat. No.: B1366543
CAS No.: 781595-51-5
M. Wt: 203.32 g/mol
InChI Key: GYGUVDCDFCXAQN-UHFFFAOYSA-N
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Description

4-(4-Ethyl-benzyl)-piperidine is an organic compound that features a piperidine ring substituted with a 4-ethyl-benzyl group

Scientific Research Applications

4-(4-Ethyl-benzyl)-piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety information provided by Sigma-Aldrich indicates that 4-(4-Ethyl-benzyl)-piperidine may cause eye irritation . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethyl-benzyl)-piperidine typically involves the reaction of 4-ethylbenzyl chloride with piperidine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

    Starting Materials: 4-ethylbenzyl chloride and piperidine.

    Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or toluene, at a temperature range of 25-50°C.

    Procedure: The 4-ethylbenzyl chloride is added dropwise to a solution of piperidine and the base in the solvent. The mixture is stirred for several hours until the reaction is complete.

    Purification: The product is isolated by extraction, followed by purification using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethyl-benzyl)-piperidine can undergo various chemical reactions, including:

    Oxidation: The ethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The benzyl group can be reduced to a methyl group.

    Substitution: The piperidine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of 4-(4-carboxybenzyl)-piperidine or 4-(4-formylbenzyl)-piperidine.

    Reduction: Formation of 4-(4-methylbenzyl)-piperidine.

    Substitution: Various substituted piperidine derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 4-(4-Ethyl-benzyl)-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

    4-Benzyl-piperidine: Lacks the ethyl group, resulting in different chemical and biological properties.

    4-(4-Methyl-benzyl)-piperidine: Similar structure but with a methyl group instead of an ethyl group.

    4-(4-Chloro-benzyl)-piperidine:

Uniqueness

4-(4-Ethyl-benzyl)-piperidine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological interactions. This structural feature may enhance its binding affinity to certain targets or alter its metabolic stability, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

4-[(4-ethylphenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-2-12-3-5-13(6-4-12)11-14-7-9-15-10-8-14/h3-6,14-15H,2,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGUVDCDFCXAQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445103
Record name 4-(4-Ethyl-benzyl)-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

781595-51-5
Record name 4-(4-Ethyl-benzyl)-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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